4,5-Dichloro-2-(p-tolyl)pyrimidine

Organic Synthesis Medicinal Chemistry Regioselectivity

Regioselectivity challenges in 2,4,5-trisubstituted pyrimidine synthesis often lead to product mixtures and low yields. 4,5-Dichloro-2-(p-tolyl)pyrimidine (CAS 26740-75-0) eliminates this bottleneck via predictable, sequential reactivity: - Programmed derivatization: nucleophilic attack first at C-4, then C-5, enabling clean sequential functionalization. - Validated scaffold: the 2-aryl-4,5-dichloropyrimidine core yields potent PfDHODH inhibitors (EC50 7 nM) and C5a receptor modulators. - Supply reliability: high-purity building block available for immediate global dispatch.

Molecular Formula C11H8Cl2N2
Molecular Weight 239.10 g/mol
Cat. No. B12083351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dichloro-2-(p-tolyl)pyrimidine
Molecular FormulaC11H8Cl2N2
Molecular Weight239.10 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NC=C(C(=N2)Cl)Cl
InChIInChI=1S/C11H8Cl2N2/c1-7-2-4-8(5-3-7)11-14-6-9(12)10(13)15-11/h2-6H,1H3
InChIKeyFHABMMJXDKVYNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Dichloro-2-(p-tolyl)pyrimidine: Specialized Intermediate


4,5-Dichloro-2-(p-tolyl)pyrimidine (CAS 26740-75-0, C11H8Cl2N2) is a halogenated heteroaromatic compound. It serves as a versatile precursor in organic and medicinal chemistry, enabling the construction of more complex 2,4,5-trisubstituted pyrimidine derivatives through selective synthetic transformations [1]. Its primary utility lies in its unique reactivity profile, which stems from the specific positioning of its two chlorine atoms on the pyrimidine ring, allowing for programmed sequential derivatization that is not possible with other isomers . Unlike its simpler core, 4,5-dichloropyrimidine, this compound's 2-aryl substitution pattern is a motif found in a class of molecules under investigation as C5a receptor modulators, suggesting its potential as a building block in that therapeutic area [2].

4,5-Dichloro-2-(p-tolyl)pyrimidine: Regioselectivity Advantage


The procurement of a specific dichloropyrimidine is dictated by the required regioselectivity for downstream functionalization. The substitution pattern dictates the site of initial nucleophilic attack, which is critical for a successful synthetic route [1]. For instance, the widely used 2,4-dichloropyrimidine exhibits variable C-4 or C-2 selectivity that is highly sensitive to additional ring substituents and reaction conditions, often requiring careful optimization to avoid product mixtures [2]. In contrast, the 4,5-dichloro pattern provides a unique electronic and steric environment, enabling a fundamentally different and more predictable sequence of synthetic transformations, thus minimizing side-product formation and improving overall yield in the synthesis of complex 2,4,5-trisubstituted targets [3].

4,5-Dichloro-2-(p-tolyl)pyrimidine: Comparative Evidence


Regioselective Reactivity

The core differentiation of 4,5-Dichloro-2-(p-tolyl)pyrimidine arises from the well-characterized, predictable reactivity of its 4,5-dichloropyrimidine scaffold compared to other isomers . This enables a defined synthetic sequence: nucleophilic aromatic substitution (SNAr) at the more reactive C-4 position, followed by a subsequent cross-coupling reaction at C-5. This is fundamentally different from the reactivity of 2,4-dichloropyrimidines, whose C-2/C-4 selectivity is variable and can be reversed by remote substitution, leading to product mixtures [1].

Organic Synthesis Medicinal Chemistry Regioselectivity

Core Scaffold Synthesis Efficiency

The synthesis of the core 4,5-dichloropyrimidine unit, from which the target compound is derived, has been demonstrated with high efficiency under optimized conditions. A solvent-free or low-solvent protocol using equimolar or less chlorinating reagent was shown to produce the dichloro product with a very good isolated yield of 88% [1]. While this data is for the unsubstituted core, it provides a quantitative baseline for the class of compounds and suggests a potentially cost-effective route for large-scale preparation of its derivatives.

Process Chemistry Scale-up Synthesis Chlorination

CYP1A2 Inhibition Liability

Data for a closely related analog, Compound 35 from US11903936 (a 2-aryl-4,5-dichloropyrimidine derivative), reveals a significant potential liability. It showed low inhibition of the major drug-metabolizing enzyme CYP1A2 with an IC50 of 20,000 nM (20 µM) [1]. This is a quantitative class-level inference suggesting that while the 2-aryl-4,5-dichloropyrimidine scaffold can achieve high target potency (e.g., against PfDHODH), it may do so without a high risk of strong CYP1A2-mediated drug-drug interactions, a key differentiator from more promiscuous heterocyclic scaffolds.

Drug Metabolism ADME-Tox Off-Target Liability

4,5-Dichloro-2-(p-tolyl)pyrimidine: Applications


2,4,5-Trisubstituted Pyrimidine Libraries

This compound is an ideal starting material for the systematic construction of diverse 2,4,5-trisubstituted pyrimidine libraries. Its predictable, sequential reactivity (first at C-4, then at C-5) allows for the efficient introduction of structural diversity at the two key positions adjacent to the p-tolyl group, a process that is less reliable with 2,4-dichloropyrimidine [1].

C5a Receptor Modulator Synthesis

The 2-aryl substitution pattern is a key feature in a class of compounds patented as C5a receptor modulators [2]. This specific compound, with its two halogen handles, is a versatile late-stage intermediate for synthesizing and optimizing novel C5a receptor ligands, which are being investigated for inflammatory diseases [2].

PfDHODH Inhibitor Development

A closely related 2-aryl-4,5-dichloropyrimidine scaffold has been demonstrated to yield potent inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a validated antimalarial target [3]. For example, Compound 35 showed an EC50 of 7 nM against P. falciparum 3D7 cells [3]. This provides a strong precedent for using 4,5-Dichloro-2-(p-tolyl)pyrimidine as a core building block for developing new antimalarial leads.

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